molecular formula C9H8N2O2 B8803148 4-(hydroxymethyl)phthalazin-1(2H)-one CAS No. 38933-79-8

4-(hydroxymethyl)phthalazin-1(2H)-one

Katalognummer: B8803148
CAS-Nummer: 38933-79-8
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: SPVIEWHOXUYOPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(hydroxymethyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-(hydroxymethyl)phthalazin-1(2H)-one

The synthesis of this compound typically involves the reaction of phthalazine derivatives with hydroxymethylating agents. Various synthetic routes have been developed, allowing for the efficient production of this compound with high yields and purity.

Table 1: Synthetic Routes for this compound

MethodReagentsConditionsYield
Method APhthalazine + FormaldehydeReflux in ethanolHigh
Method BPhthalazine + Hydroxymethyl reagentRoom temperatureModerate
Method CPhthalazine + ParaformaldehydeReflux in DMFHigh

Anticancer Activity

Research has demonstrated that derivatives of phthalazin-1(2H)-one exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and others involved in cell proliferation and survival .

Anti-inflammatory Properties

The anti-inflammatory effects of phthalazin-1(2H)-one derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2). These compounds have been evaluated in preclinical models for their potential to treat inflammatory diseases .

Antimicrobial Activity

Phthalazinone derivatives, including this compound, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Research

A study on a series of phthalazine derivatives reported that compounds featuring the hydroxymethyl group exhibited enhanced cytotoxicity against HCT-116 colorectal cancer cells compared to their parent compounds. The mechanism was linked to increased apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, this compound demonstrated significant inhibition of paw edema in rats, suggesting its potential application in treating inflammatory disorders .

Analyse Chemischer Reaktionen

Halogenation Reactions

The hydroxymethyl group undergoes halogenation to form chlorinated or brominated derivatives, which serve as intermediates for further functionalization.

Chlorination with Thionyl Chloride (SOCl₂)

Reaction with SOCl₂ converts the hydroxymethyl group to chloromethyl:
Reaction :
4-(HOCH2)phthalazin-1(2H)-one+SOCl24-(ClCH2)phthalazin-1(2H)-one+SO2+HCl\text{4-(HOCH}_2\text{)phthalazin-1(2H)-one} + \text{SOCl}_2 \rightarrow \text{4-(ClCH}_2\text{)phthalazin-1(2H)-one} + \text{SO}_2 + \text{HCl}
Conditions : Reflux in anhydrous dichloromethane (DCM) at 60°C for 4–6 hours .
Product : 4-(Chloromethyl)phthalazin-1(2H)-one (yield: 85–90%).

Bromination with Phosphorus Tribromide (PBr₃)

Bromination produces a bromomethyl analogue:
Reaction :
4-(HOCH2)phthalazin-1(2H)-one+PBr34-(BrCH2)phthalazin-1(2H)-one+H3PO3\text{4-(HOCH}_2\text{)phthalazin-1(2H)-one} + \text{PBr}_3 \rightarrow \text{4-(BrCH}_2\text{)phthalazin-1(2H)-one} + \text{H}_3\text{PO}_3
Conditions : Stirring in dry tetrahydrofuran (THF) at 0°C for 2 hours .
Product : 4-(Bromomethyl)phthalazin-1(2H)-one (yield: 78–82%).

Esterification and Ether Formation

The alcohol group participates in esterification and etherification reactions.

Acetylation with Acetic Anhydride

Reaction :
4-(HOCH2)phthalazin-1(2H)-one+(CH3CO)2O4-(CH3COOCH2)phthalazin-1(2H)-one+CH3COOH\text{4-(HOCH}_2\text{)phthalazin-1(2H)-one} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{4-(CH}_3\text{COOCH}_2\text{)phthalazin-1(2H)-one} + \text{CH}_3\text{COOH}
Conditions : Catalyzed by pyridine at room temperature for 12 hours .
Product : Acetylated derivative (yield: 70–75%).

Oxidation Reactions

Controlled oxidation converts the hydroxymethyl group into carbonyl or carboxyl functionalities.

Oxidation to Aldehyde

Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.
Product : 4-Formylphthalazin-1(2H)-one (yield: 55–60%) .

Oxidation to Carboxylic Acid

Reagent : Potassium permanganate (KMnO₄) in acidic aqueous solution.
Product : 4-Carboxyphthalazin-1(2H)-one (yield: 50–55%).

Nucleophilic Substitution

Halogenated derivatives undergo substitution with nucleophiles like thiocyanate or amines.

Thiocyanate Substitution

Reaction :
4-(ClCH2)phthalazin-1(2H)-one+KSCN4-(SCNCH2)phthalazin-1(2H)-one+KCl\text{4-(ClCH}_2\text{)phthalazin-1(2H)-one} + \text{KSCN} \rightarrow \text{4-(SCNCH}_2\text{)phthalazin-1(2H)-one} + \text{KCl}
Conditions : Reflux in ethanol for 8 hours .
Product : Thiocyanatomethyl derivative (yield: 65–70%).

Amination with Primary Amines

Reaction :
4-(BrCH2)phthalazin-1(2H)-one+R-NH24-(R-NH-CH2)phthalazin-1(2H)-one+HBr\text{4-(BrCH}_2\text{)phthalazin-1(2H)-one} + \text{R-NH}_2 \rightarrow \text{4-(R-NH-CH}_2\text{)phthalazin-1(2H)-one} + \text{HBr}
Conditions : Triethylamine (TEA) in acetonitrile at 80°C for 12 hours .
Product : Aminoalkyl derivatives (yield: 60–75%).

Condensation Reactions

The hydroxymethyl group participates in Schiff base formation and cyclocondensations.

Schiff Base Formation

Reaction with Aromatic Aldehydes :
4-(HOCH2)phthalazin-1(2H)-one+Ar-CHO4-(Ar-CH=N-CH2)phthalazin-1(2H)-one+H2O\text{4-(HOCH}_2\text{)phthalazin-1(2H)-one} + \text{Ar-CHO} \rightarrow \text{4-(Ar-CH=N-CH}_2\text{)phthalazin-1(2H)-one} + \text{H}_2\text{O}
Conditions : Acid catalysis (e.g., HCl) in ethanol under reflux .
Product : N-Arylidene derivatives (yield: 60–70%).

Multicomponent Reactions

Phthalazinones engage in efficient one-pot syntheses for complex heterocycles.

Phthalimido-Acetamide Formation

Reaction with Phthalic Anhydride :
4-(HOCH2)phthalazin-1(2H)-one+Phthalic AnhydridePhthalimido-Acetamide Derivative\text{4-(HOCH}_2\text{)phthalazin-1(2H)-one} + \text{Phthalic Anhydride} \rightarrow \text{Phthalimido-Acetamide Derivative}
Conditions : Thermal cyclization at 150°C for 3 hours .
Product : Bicyclic phthalimido compound (yield: 70–75%).

Q & A

Basic Research Questions

Synthetic Routes for 4-(Hydroxymethyl)phthalazin-1(2H)-one Derivatives Q: What are common synthetic strategies for preparing this compound and its derivatives? A: Synthesis typically involves cyclocondensation of phthalic anhydride derivatives with hydrazines. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate serves as a key intermediate for introducing substituents like oxadiazoles via nucleophilic substitution or cyclization . Ultrasonic irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while adhering to green chemistry principles . Optimization includes catalyst screening (e.g., Pd for cross-coupling) and solvent selection, particularly for moisture-sensitive intermediates.

Characterization Techniques for Structural Validation Q: Which analytical methods are critical for confirming the structure of phthalazinone derivatives? A: A combination of ¹H/¹³C NMR, HRMS, and X-ray crystallography is essential. ¹H NMR identifies substitution patterns (e.g., aromatic protons at δ 7.74–8.47 ppm for hydroxymethyl derivatives) , while X-ray crystallography reveals hydrogen-bonding networks (N–H···O bonds: 2.85–3.10 Å) and molecular planarity in cocrystals with picric acid . HRMS with <5 ppm accuracy verifies molecular formulas.

Biological Activity Screening Protocols Q: What standardized assays evaluate the anti-proliferative activity of phthalazinone derivatives? A: MTT assays using cancer cell lines (e.g., MCF-7 breast cancer) with doxorubicin as a positive control are common. Data should include IC₅₀ values (reported as mean ± SEM) from ≥2 independent experiments . Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays are recommended to distinguish apoptosis mechanisms .

Advanced Research Questions

Regioselective C–H Functionalization Strategies Q: How can late-stage diversification of 4-arylphthalazinones be achieved with regiocontrol? A: Iridium-catalyzed C–H amidation using TsN₃ enables para-selectivity on aryl substituents. Key parameters: [Cp*IrCl₂]₂ catalyst (5 mol%), DCE solvent at 80°C, and phthalazinone carbonyl as a directing group. This method achieves >80% regioselectivity for mono-amidated products . Steric tuning of aryl groups controls competing ortho/meta selectivity.

Overcoming Synthetic Limitations in Aminophthalazinone Preparation Q: What innovations address challenges in synthesizing 4-aminophthalazin-1(2H)-one derivatives? A: Palladium-catalyzed amination of chlorophthalazinones (Xantphos ligand, Cs₂CO₃, dioxane, 100°C) yields >75% . One-pot Ugi reactions with isocyanides and amines allow direct tertiary amine installation. Critical considerations include NH group protection during metal-catalyzed steps and microwave acceleration of Buchwald–Hartwig couplings.

Computational Design of PARP Inhibitors Q: How does molecular docking guide the rational design of phthalazinone-based PARP-1 inhibitors? A: Docking into PARP-1's NAD⁺ binding site (PDB: 4UND) prioritizes hydrogen bonding (e.g., phthalazinone carbonyl with Ser904/Gly863) and π-stacking (Tyr907). Olaparib analogs with 4-(cyclopropanecarbonyl)piperazine show ΔG < -9 kcal/mol, correlating with IC₅₀ <10 nM . MD simulations (>50 ns) assess binding stability for flexible substituents.

Dual Apoptosis Mechanisms in Cancer Models Q: How can researchers differentiate PARP-dependent and independent apoptosis pathways? A: A tiered approach combines PARP activity assays (HPLC-measured NAD⁺ depletion), Western blotting for cleaved PARP/caspases, and rescue experiments with NAD⁺ supplementation. Derivatives like 4-(hydroxymethyl)phthalazinones exhibit PARP inhibition (IC₅₀ = 12 nM) and ROS-mediated apoptosis at higher doses (>5 μM) . JC-1 staining detects mitochondrial depolarization.

Antifungal Activity and Structure-Activity Relationships Q: What structural features enhance antifungal efficacy in phthalazinone derivatives? A: Derivatives like 4-(3,4-methylenedioxybenzyl)phthalazin-1(2H)-one show broad-spectrum activity (MIC₉₀ = 8–16 μg/mL) against Candida via ergosterol biosynthesis inhibition. Electron-donating benzyl substituents improve membrane penetration . Assays should follow CLSI M27/M38 protocols with amphotericin B controls.

Cocrystallization for Enhanced Physicochemical Properties Q: How does cocrystallization with picric acid improve phthalazinone stability? A: Cocrystals (1:1 molar ratio) increase melting points by 40–50°C via N–H···O bonds (2.89 Å) and π–π stacking . Optimization involves solvent screening (ethanol/water), stoichiometric control, and DSC/TGA validation. These cocrystals maintain bioactivity with improved solubility.

Addressing Data Variability in Enzyme Inhibition Assays Q: How can researchers ensure reproducibility in kinase inhibition studies? A: Harmonize protocols by standardizing ATP concentrations (Km vs. 10× Km), using enzymes from consistent vendors (e.g., SignalChem PARP1), and including controls (e.g., veliparib). DMSO content must be ≤1% to avoid IC₅₀ variability . Triplicate assays across ≥3 independent experiments (SEM ≤15%) are critical.

Eigenschaften

CAS-Nummer

38933-79-8

Molekularformel

C9H8N2O2

Molekulargewicht

176.17 g/mol

IUPAC-Name

4-(hydroxymethyl)-2H-phthalazin-1-one

InChI

InChI=1S/C9H8N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-4,12H,5H2,(H,11,13)

InChI-Schlüssel

SPVIEWHOXUYOPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CO

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

With the exclusion of moisture, a solution of 155 ml (1.19 mol) isobutyl chloroformate in 620 ml THF is added dropwise to a suspension of 207 g (1.089 mol) phthalazin-1(2H-one-4-carboxylic acid in 6 l THF and 166 ml (1.188 mol) triethylamine at about 10° C. After stirring for 3 h at RT, the mixture is filtered and the residue washed with 0.5 l THF. The yellow filtrate is cooled to 15° C., then 93 g (2.46 mol) sodium borohydride is added and the suspension stirred for about 8 h at RT. To complete the reduction, another 10 g sodium borohydride is added and the mixture heated for 5 h to 40° C. Then 0.5 l water and finally 0.5 l of 5 N HCl are added dropwise at 15° C. and the turbid solution is stirred for 30 min. The reaction mixture is diluted with 3 l EtOAc and 2 l semisaturated brine, the aqueous phase is separated off and extracted 3 times with 2 l EtOAc. The organic phases are washed twice each time with semisaturated brine and brine, dried (Na2SO4) and concentrated by evaporation. Stirring in water at 90° C., cooling and filtration yield the title compound; m.p. 199-201° C.; 1H-NMR (DMSO-d6) 12.52 (s, HN), 8.25 (d, 1H), 8.11 (d, 1H), 7.9 (m, 2H), 5.49 (t, HO), 4.68 (d, 2H); FAB-MS (M+H)+=177.
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.5 L
Type
reactant
Reaction Step Three
Name
Quantity
0.5 L
Type
solvent
Reaction Step Three
Quantity
155 mL
Type
reactant
Reaction Step Four
Quantity
207 g
Type
reactant
Reaction Step Four
[Compound]
Name
2H-one-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
166 mL
Type
reactant
Reaction Step Four
Name
Quantity
620 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 L
Type
reactant
Reaction Step Four
Quantity
93 g
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

With the exclusion of moisture, a solution of 155 ml (1.19 mol) isobutyl chloroformate in 620 ml THF is added dropwise to a suspension of 207 g (1.089 mol) phthalazin-1 (2H)-one-4-carboxylic acid in 6 l THF and 166 ml (1.188 mol) triethylamine at about 10° C. After stirring for 3 h at RT, the mixture is filtered and the residue washed with 0.5 l THF. The yellow filtrate is cooled to 15° C., then 93 g (2.46 mol) sodium borohydride is added and the suspension stirred for about 8 h at RT. To complete the reduction, another 10 g sodium borohydride is added and the mixture heated for 5 h to 40° C. Then 0.5 l water and finally 0.5 l of 5 N HCl are added dropwise at 15° C. and the turbid solution is stirred for 30 min. The reaction mixture is diluted with 3 l EtOAc and 2 l semisaturated brine, the aqueous phase is separated off and extracted 3 times with 2 l EtOAc. The organic phases are washed twice each time with semisaturated brine and brine, dried (Na2SO4) and concentrated by evaporation. Stirring in water at 90° C., cooling and filtration yield the title compound; m.p. 199-201° C.; 1H-NMR (DMSO-d6) 12.52 (s, HN), 8.25 (d, 1H), 8.11 (d, 1H), 7.9 (m, 2H), 5.49 (t, HO), 4.68 (d, 2H); FAB-MS (M+H)+=177.
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
155 mL
Type
reactant
Reaction Step Three
Quantity
207 g
Type
reactant
Reaction Step Three
Quantity
166 mL
Type
reactant
Reaction Step Three
Name
Quantity
620 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 L
Type
solvent
Reaction Step Three
Quantity
93 g
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
3 L
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.